molecular formula C6H11NO2 B1290743 3-Hydroxy-4,4-dimethylpyrrolidin-2-one CAS No. 70006-38-1

3-Hydroxy-4,4-dimethylpyrrolidin-2-one

Cat. No.: B1290743
CAS No.: 70006-38-1
M. Wt: 129.16 g/mol
InChI Key: MDNZRLDTRBHRNK-UHFFFAOYSA-N
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Description

3-Hydroxy-4,4-dimethylpyrrolidin-2-one (3-H-4,4-DMP) is an important synthetic intermediate used in the production of a variety of products including pharmaceuticals, pesticides, and other compounds. 3-H-4,4-DMP is a cyclic ketone with a molecular formula of C5H10NO and a molecular weight of 102.14 g/mol. It is a colorless liquid at room temperature with a boiling point of 159°C and a melting point of -3°C. It is also soluble in water, methanol, and ethanol.

Scientific Research Applications

Antioxidant Activity and Iron Chelation

  • Application: A study explored the synthesis and properties of novel bioconjugates of β-cyclodextrin with deferiprone moieties, which includes a derivative of 3-Hydroxy-4,4-dimethylpyrrolidin-2-one. These conjugates showed significant antioxidant activity and potential for iron chelation, indicating their usefulness in conditions related to oxidative stress and iron overload (Puglisi et al., 2012).

Molecular Structure Analysis

  • Application: The molecular structures of N-Aryl-Substituted 3-hydroxypyridin-4-ones, which are structurally related to this compound, have been studied. These compounds form hydrogen-bonded dimeric pairs, providing insights into their chemical behavior and potential applications in various fields (Burgess et al., 1998).

Pyrolysis and Dehydrogenation Studies

  • Application: Research on the pyrolysis of related compounds has led to the identification of derivatives such as 3,3-Dimethyl-1-pyrroline-1-oxide. These studies provide valuable information on the thermal behavior and potential applications of pyrrolidine derivatives in chemical synthesis (Bonnett et al., 1965).

Organocatalyst Application

  • Application: A derivative of this compound has been used as an organocatalyst in asymmetric Michael addition reactions. This application highlights its potential in catalyzing significant chemical reactions (Yan-fang, 2008).

Alzheimer's Therapy

  • Application: Multifunctional 3-hydroxy-4-pyridinone pro-ligands have been designed for Alzheimer's therapy, demonstrating the potential therapeutic applications of related compounds in neurodegenerative diseases (Scott et al., 2011).

Safety and Hazards

3-Hydroxy-4,4-dimethylpyrrolidin-2-one is classified as a warning hazard. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, wearing protective gloves, clothing, eye protection, and face protection, and washing all exposed external body areas thoroughly after handling .

Future Directions

Pyrrolidin-2-one derivatives, including 3-Hydroxy-4,4-dimethylpyrrolidin-2-one, have diverse biological activities and are considered promising scaffolds for novel biologically active compounds . Therefore, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

Mechanism of Action

Target of Action

It is often used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is incorporated into.

Biochemical Pathways

It is synthesized from 4-amino-2,2-dimethylpentanamide under oxidative conditions .

Action Environment

The action of 3-Hydroxy-4,4-dimethylpyrrolidin-2-one can be influenced by environmental factors. For instance, it should be stored in a cool, dry area protected from environmental extremes . Its stability could also be affected by these conditions .

Properties

IUPAC Name

3-hydroxy-4,4-dimethylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(2)3-7-5(9)4(6)8/h4,8H,3H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNZRLDTRBHRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631694
Record name 3-Hydroxy-4,4-dimethylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70006-38-1
Record name 3-Hydroxy-4,4-dimethylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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